3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a heterocyclic compound that contains a thiazole ring fused with a triazole ring, along with benzodioxole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.
Introduction of the Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, such as enzymes or receptors.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole: Lacks the methoxy group, which may affect its biological activity.
3-(1,3-Benzodioxol-5-yl)-6-(4-hydroxyphenyl)thiazolo(3,2-b)(1,2,4)triazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of both benzodioxole and methoxyphenyl groups, which can influence its chemical properties and biological activity, making it a versatile scaffold for various applications.
Properties
CAS No. |
140405-80-7 |
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Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-19-17(20-21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
InChI Key |
IBCWOMIEFSUVCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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